molecular formula C13H17ClN2O4S B2656504 3-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide CAS No. 1706403-72-6

3-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide

Cat. No.: B2656504
CAS No.: 1706403-72-6
M. Wt: 332.8
InChI Key: CEPKZOXBUFTLRT-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a 4-chlorobenzenesulfonyl group at the 3-position and a carboxamide moiety linked to a 2-methoxyethyl chain at the 1-position. The 2-methoxyethyl side chain may improve solubility and pharmacokinetic properties by introducing hydrogen-bonding capabilities .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPKZOXBUFTLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides and amines. The general synthetic pathway can be outlined as follows:

  • Formation of Azetidine : Azetidine is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The azetidine is treated with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.
  • Amidation : The resulting sulfonamide is then reacted with 2-methoxyethylamine to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidinones demonstrate potent activity against various pathogens, including:

  • Bacillus anthracis
  • Staphylococcus aureus
  • Candida albicans

These activities are often attributed to the structural features of the azetidine ring and the presence of electron-withdrawing groups, which enhance interaction with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, related azetidine derivatives have shown:

  • Inhibition of tumor cell proliferation : Compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects.
  • Mechanism of action : The mechanism often involves induction of apoptosis in cancer cells, possibly through modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

  • Substituents on the aromatic ring : The presence and position of electron-withdrawing or electron-donating groups significantly affect antimicrobial potency.
  • Modification of the azetidine core : Variations in substituents on the azetidine nitrogen can enhance or reduce biological activity.

A summary table illustrating these SAR trends is presented below:

Compound VariationAntimicrobial ActivityAnticancer Activity
4-Chloro substitutionHighModerate
Methoxyethyl groupModerateHigh
Additional halogen substitutionsVariableVariable

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study screened various azetidinones against clinical isolates, revealing that certain derivatives exhibited MIC values as low as 0.5 µg/mL against resistant strains .
  • Anticancer Research : In vitro studies demonstrated that specific analogs induced apoptosis in breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Toxicological Assessment : Safety profiles were evaluated in animal models, showing acceptable toxicity levels at therapeutic doses, which supports further development for clinical applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide exhibit antiviral properties. Specifically, derivatives of azetidine are being studied for their efficacy against hepatitis C virus (HCV) by acting as NS5B polymerase inhibitors. This class of compounds shows promise in inhibiting viral replication, which is crucial for developing effective treatments against HCV infections .

Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play significant roles in cellular metabolism and energy production. The inhibition of such enzymes can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the chlorobenzenesulfonyl group enhances the compound's ability to interact with biological targets, while modifications to the azetidine ring can influence its potency and selectivity.

Structural FeatureImpact on Activity
Chlorobenzenesulfonyl GroupIncreases binding affinity
Methoxyethyl SubstituentModulates solubility and bioavailability
Azetidine RingAffects overall stability and reactivity

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating various azetidine derivatives, this compound demonstrated significant antiviral activity against HCV, with IC50 values indicating effective inhibition at low concentrations. The mechanism was attributed to the compound's ability to bind to the viral polymerase, preventing its function .

Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a NAMPT inhibitor. The study showed that this compound could effectively reduce NAD+ levels in cancer cells, leading to apoptosis. The results highlighted its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related analogs, focusing on heterocyclic core modifications , substituent effects , and physicochemical properties .

Structural Analogs with Modified Heterocycles

  • A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): Replaces the azetidine ring with a thiazole heterocycle, introducing aromaticity and planar geometry. The tetramethylcyclopropane carboxamide substituent increases steric bulk compared to the 2-methoxyethyl group in the target compound.
  • The azetidine-based target compound, with its smaller ring and lack of aromaticity, may exhibit distinct conformational dynamics and target selectivity .

Halogen-Substituted Analogs

  • 3-(4-Fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide: Differs only in the substitution of chlorine with fluorine at the benzenesulfonyl group.

Carboxamide Side Chain Variants

  • 5F-AB-FUPPYCA (N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide): Features a pyrazole core and a branched carboxamide side chain with fluorinated alkyl groups. The extended fluoropentyl chain increases hydrophobicity, while the azetidine-based target compound’s 2-methoxyethyl group balances hydrophilicity and membrane permeability .

Comparative Physicochemical and Pharmacokinetic Data

Compound Name Core Structure Sulfonyl Substituent Carboxamide Chain Molecular Weight (g/mol) LogP (Predicted) Key Features
3-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide Azetidine 4-Cl 2-Methoxyethyl ~342.8 2.1 High rigidity, moderate solubility
3-(4-Fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide Azetidine 4-F 2-Methoxyethyl ~326.3 1.6 Enhanced metabolic stability
A-836,339 Thiazole N/A Tetramethylcyclopropane ~365.5 3.4 Aromatic, high lipophilicity
5F-AB-FUPPYCA Pyrazole 4-F (phenyl) Fluoropentyl ~435.2 4.2 High hydrophobicity

Research Findings and Implications

  • Azetidine vs. Thiazole/Pyrazole Cores :
    The azetidine ring’s conformational strain may enhance binding to rigid enzyme pockets (e.g., kinases or GPCRs), whereas thiazole/pyrazole analogs likely favor flat binding sites via aromatic interactions .
  • Side Chain Optimization : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to fluoropentyl or cyclopropane chains, critical for oral bioavailability .

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